molecular formula C8H7O3- B3274628 2-(Methoxycarbonyl)phenolate CAS No. 61141-13-7

2-(Methoxycarbonyl)phenolate

Cat. No.: B3274628
CAS No.: 61141-13-7
M. Wt: 151.14 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-M
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Description

2-(Methoxycarbonyl)phenolate is an organic compound characterized by the presence of a methoxycarbonyl group attached to a phenolate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxycarbonyl)phenolate can be synthesized through several methods. One common approach involves the reaction of phenol with dimethyl carbonate in the presence of a base, such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)phenolate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)phenolate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity in certain types of reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxycarbonylphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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